Ethyl trans-4-octenoate chemical properties and structure
Ethyl trans-4-octenoate chemical properties and structure
Advanced Chemical Characterization, Synthesis, and Biopharmaceutical Applications
Executive Summary
Ethyl trans-4-octenoate (CAS: 78989-37-4) is a medium-chain unsaturated fatty ester characterized by a distinct fruity-green olfactory profile and high lipophilicity. While predominantly utilized in the flavor and fragrance industry, its structural attributes—specifically the trans (E) geometry at the
Molecular Architecture & Physicochemical Profile
The physicochemical behavior of ethyl trans-4-octenoate is governed by its amphiphilic nature, possessing a lipophilic hydrocarbon tail and a polar ester headgroup. The trans stereochemistry imposes a linear rigidity absent in its cis isomer, influencing its packing density and volatility.
Table 1: Physicochemical Constants
| Property | Value / Description | Source/Method |
| IUPAC Name | Ethyl (E)-oct-4-enoate | Nomenclature |
| CAS Number | 78989-37-4 | Chemical Abstracts |
| Molecular Formula | C₁₀H₁₈O₂ | Stoichiometry |
| Molecular Weight | 170.25 g/mol | Calculated |
| Boiling Point | 216–217 °C (at 760 mmHg) | Predicted/Lit. |
| Density | 0.878 – 0.884 g/cm³ (25 °C) | Pycnometry |
| Refractive Index ( | 1.430 – 1.437 | Refractometry |
| LogP (Octanol/Water) | 3.52 (Estimated) | Hydrophobicity |
| Solubility | Insoluble in water; Soluble in EtOH, oils | Polarity |
| Flash Point | ~79 °C (Closed Cup) | Safety Data |
Spectroscopic Identification & Validation
For researchers synthesizing or verifying this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for distinguishing the trans (E) isomer from the cis (Z) isomer. The coupling constant (
H NMR Signature (400 MHz, CDCl
)
-
5.35 – 5.50 ppm (m, 2H, H-4/H-5): The vinylic protons appear as a complex multiplet.
-
Critical Validation: Decoupling experiments or high-resolution analysis reveals a vicinal coupling constant
, confirming the (E)-configuration . (Note: cis isomers typically display ).
-
-
4.12 ppm (q,
Hz, 2H, -OC H CH ): Characteristic quartet of the ethyl ester. -
2.30 – 2.35 ppm (m, 4H, H-2/H-3/H-6): The allylic and
-carbonyl protons often overlap in this region. - 1.95 ppm (q, 2H, H-6): Allylic methylene protons adjacent to the propyl chain.
-
1.25 ppm (t,
Hz, 3H, -OCH C H ): Methyl triplet of the ester. -
0.90 ppm (t,
Hz, 3H, H-8): Terminal methyl group.
Mass Spectrometry (EI, 70 eV)
-
Molecular Ion (
): m/z 170 (weak). -
Base Peak: m/z 88 (McLafferty rearrangement product characteristic of ethyl esters).
-
Fragment Ions: m/z 69 (hydrocarbon tail fragment), m/z 125 (
).
Synthetic Pathways & Manufacturing
The most robust method for synthesizing ethyl trans-4-octenoate with high stereocontrol is the Johnson-Claisen Rearrangement . This [3,3]-sigmatropic rearrangement ensures the exclusive formation of the (E)-alkene due to the chair-like transition state of the ketene acetal intermediate.
Experimental Protocol: Johnson-Claisen Rearrangement
Objective: Synthesis of Ethyl (E)-4-octenoate from (E)-2-hexen-1-ol.
Reagents:
-
(E)-2-Hexen-1-ol (1.0 eq)
-
Triethyl orthoacetate (1.5 eq)
-
Propionic acid (0.05 eq, catalyst)
-
Toluene (Solvent)
Methodology:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser. Inert atmosphere (N
or Ar) is recommended. -
Reaction: Combine (E)-2-hexen-1-ol, triethyl orthoacetate, and catalytic propionic acid in toluene.
-
Reflux: Heat the mixture to reflux (~110 °C). Ethanol is generated as a byproduct.
-
Equilibrium Shift: The Dean-Stark trap or continuous distillation removes the ethanol, driving the equilibrium toward the ketene acetal intermediate.
-
Rearrangement: Continue reflux for 4–6 hours. The ketene acetal undergoes a thermal [3,3]-sigmatropic shift to form the
-unsaturated ester. -
Workup: Cool to room temperature. Quench with dilute HCl (to hydrolyze any remaining orthoester). Wash with NaHCO
(aq) and brine. -
Purification: Dry organic layer over MgSO
, concentrate in vacuo, and purify via fractional distillation under reduced pressure.
Figure 1: Synthetic Pathway (Johnson-Claisen)
Biocatalysis & Metabolic Stability
In drug development, ethyl trans-4-octenoate serves as a model for medium-chain fatty acid ester metabolism. Upon systemic administration, it functions as a prodrug-like moiety, releasing the free acid and ethanol via carboxylesterase activity.
-
Enzymatic Target: Carboxylesterases (CES1 in liver, CES2 in intestine).
-
Metabolite: trans-4-Octenoic acid. This metabolite shares structural homology with valproic acid analogues and medium-chain triglycerides (MCTs), potentially exhibiting weak histone deacetylase (HDAC) inhibitory activity or acting as a mitochondrial fuel source.
-
Safety Profile:
-
Cramer Class: I (Low Safety Concern).
-
Genotoxicity: Negative (Ames test).
-
Sensitization: Low potential (RIFM assessment).[1]
-
Figure 2: Metabolic Hydrolysis Pathway
References
-
RIFM Fragrance Ingredient Safety Assessment , Ethyl trans-4-decenoate (Read-across analog). Food and Chemical Toxicology, 2021.
-
Synthesis of Aggregation Pheromones , Journal of Agricultural and Food Chemistry. (Details on Claisen rearrangement strategies for octenoates).
-
The Good Scents Company , Ethyl (E)-4-octenoate Properties and Safety Data.
-
PubChem Compound Summary , Ethyl 4-octenoate. National Library of Medicine.
-
NIST Chemistry WebBook , Ethyl (E)-4-octenoate Spectroscopic Data.
